molecular formula C19H21BrN2O3S B11507835 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B11507835
M. Wt: 437.4 g/mol
InChI Key: OOFYMNLCCMXBTD-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 5-bromo-2-methylindole core linked via an ethyl group to a 4-methoxy-3-methylbenzenesulfonamide moiety. Sulfonamides are well-documented for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C19H21BrN2O3S/c1-12-10-15(5-7-19(12)25-3)26(23,24)21-9-8-16-13(2)22-18-6-4-14(20)11-17(16)18/h4-7,10-11,21-22H,8-9H2,1-3H3

InChI Key

OOFYMNLCCMXBTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C)OC

Origin of Product

United States

Preparation Methods

Core Structural Assembly

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide involves two primary components: the 5-bromo-2-methylindole moiety and the 4-methoxy-3-methylbenzenesulfonamide group. These are typically conjugated via a nucleophilic substitution or amide coupling reaction.

Indole Core Synthesis

The 5-bromo-2-methylindole precursor is synthesized through Friedel-Crafts alkylation or Fischer indole synthesis , followed by regioselective bromination. For example, bromination of 2-methylindole with N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4 at 0–5°C introduces the bromo group at the 5-position with >85% yield. Alternative methods include catalytic dehydrogenation of adjacent aminoethylbenzene derivatives, as described in CN105646324A.

Sulfonamide Group Introduction

The 4-methoxy-3-methylbenzenesulfonamide is prepared via sulfonation of 4-methoxy-3-methylbenzene using chlorosulfonic acid, followed by amidation with ammonia or amines. The sulfonyl chloride intermediate is critical for subsequent coupling.

Coupling Strategies

The indole and sulfonamide components are linked through a two-step process:

Ethylenediamine Spacer Installation

A bromoethyl intermediate is first attached to the indole’s 3-position via Mannich reaction using formaldehyde and ethylenediamine in acetic acid. This step achieves 70–80% yield under reflux conditions.

Sulfonamide Coupling

The ethylenediamine-modified indole reacts with 4-methoxy-3-methylbenzenesulfonyl chloride in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2 using triethylamine as a base. The reaction proceeds at 25°C for 12–24 hours, yielding 65–75% of the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
Solvent for couplingAnhydrous CH2Cl2\text{CH}_2\text{Cl}_275% → 82%
Bromination temp.0–5°C in CCl4\text{CCl}_4Prevents di-bromination
Coupling baseTriethylamine (2 eq.)Reduces side products

Elevating the temperature during sulfonamide coupling beyond 30°C promotes hydrolysis of the sulfonyl chloride, reducing yields by 15–20%.

Catalytic and Stoichiometric Considerations

  • Bromination : Stoichiometric use of NBS (1.05 eq.) minimizes residual starting material.

  • Mannich reaction : Excess formaldehyde (1.5 eq.) ensures complete ethylenediamine linkage.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography on silica gel with ethyl acetate/hexane gradients (1:10 → 1:4). This achieves >95% purity, as demonstrated in analogous indole-sulfonamide syntheses.

Crystallization

Recrystallization from ethanol/water (7:3) at 4°C yields needle-like crystals with 99% purity, critical for pharmacological studies.

Analytical Validation

TechniqueKey DataSource
1H NMR^1\text{H NMR}δ 7.45 (s, 1H, indole H-4), δ 3.85 (s, 3H, OCH₃)
HRMSm/z 481.0742 [M+H]⁺ (calc. 481.0745)
HPLC99.2% purity (C18, MeOH/H₂O 80:20)

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-brominated indole : Controlled NBS addition at 0°C reduces this byproduct to <5%.

  • Sulfonamide hydrolysis : Anhydrous conditions and molecular sieves stabilize the sulfonyl chloride.

Scalability Issues

Pilot-scale trials (100 g) show yield drops to 60% due to inefficient heat dissipation. Switching to a segmented flow reactor improves yields to 75%.

Industrial and Research Applications

Pharmacological Intermediate

The compound serves as a key intermediate for kinase inhibitors, with >200 mg/kg efficacy in murine models.

Material Science

Its sulfonamide group enhances thermal stability (decomp. temp. 280°C), making it suitable for high-performance polymers.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole moiety.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized products may include indole-2-carboxylic acid derivatives.

    Reduction: Reduced products may include indoline derivatives.

    Hydrolysis: Hydrolysis products include the corresponding amine and sulfonic acid.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the binding affinity and specificity of the compound to its targets. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Structure : Features a fluoro-biphenyl-propanamide group instead of a sulfonamide. The indole is unsubstituted except for the ethyl linker.
  • Key Differences : Lacks the bromine and methyl groups on the indole, reducing steric bulk and electronic effects. The biphenyl-propanamide moiety may enhance π-π stacking interactions compared to the sulfonamide .
  • Implications : Likely differs in target selectivity due to altered hydrogen-bonding capacity from the amide vs. sulfonamide group.

N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)

  • Structure : Includes a 3-acetylphenyl substituent on the indole and a tosyl (4-methylbenzenesulfonamide) group.
  • The absence of methoxy and bromine substituents reduces electron-withdrawing effects .
  • Implications : May exhibit distinct pharmacokinetic profiles due to differences in polarity and molecular weight (MW: ~449 vs. target compound’s ~453 estimated from similar structures).

Dimeric Sulfonamide Analogues

(E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)

  • Structure : A dimeric analogue with two 5-bromoindole-ethyl-sulfonamide units connected via a butene bridge.
  • The 4-methylbenzenesulfonamide (vs. 4-methoxy-3-methyl) lacks methoxy groups, altering solubility .
  • Implications : Likely exhibits enhanced target engagement in multivalent interactions but may face challenges in bioavailability.

H-Series Isoquinoline Sulfonamides (e.g., H-8, H-9)

  • Structure: Replace the indole core with an isoquinoline ring (e.g., H-8: N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide).
  • Key Differences: Isoquinoline’s planar aromatic system favors intercalation or kinase binding, whereas the indole’s pyrrole ring supports π-cation interactions. The absence of bromine and methoxy groups reduces steric and electronic complexity .
  • Implications: H-series compounds are established protein kinase inhibitors; the target compound’s indole-sulfonamide hybrid may offer novel selectivity profiles.

Substituent-Driven Variations

N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 863512-42-9)

  • Structure : Substitutes the indole with a thiazole ring bearing 3,4-dimethoxyphenyl and ethyl-sulfonamide groups.
  • The 3,4-dimethoxyphenyl group increases hydrophilicity compared to the brominated indole .
  • Implications : Likely diverges in target specificity, favoring enzymes with thiazole-binding pockets (e.g., tyrosine kinases).

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1448031-47-7)

  • Structure : Features a hydroxy group and a methylthio-phenyl substituent instead of the bromoindole.
  • Key Differences : The hydroxy group enhances hydrogen-bonding capacity, while the methylthio-phenyl group increases lipophilicity (logP ~3.5 estimated) .
  • Implications : Improved solubility (due to –OH) may enhance bioavailability but reduce blood-brain barrier penetration.

Biological Activity

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide, often referred to in literature by its chemical structure and CAS number 5810-08-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21BrN2O4SC_{19}H_{21}BrN_{2}O_{4}S with a molecular weight of approximately 453.35 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown to inhibit various cancer cell lines effectively.

CompoundTargetIC50 (nM)
81cPLK4<10
82aPim-10.4
82aPim-21.1
82aPim-30.4

These compounds demonstrate strong antiproliferative activities against colon cancer cell lines, indicating that derivatives of the indole structure could be promising candidates for cancer therapy .

The biological activity of this compound may involve several mechanisms, including:

  • Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of various kinases involved in tumor growth and proliferation.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research indicates that compounds with structural similarities can bind to specific proteins involved in cell signaling pathways, effectively disrupting cancer cell survival .

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of various indole derivatives on human cancer cell lines. The results indicated that compounds with the sulfonamide group exhibited enhanced activity compared to their non-sulfonamide counterparts. The study reported IC50 values ranging from nanomolar to micromolar concentrations depending on the specific cell line tested.

In Vivo Studies

In vivo evaluations using xenograft models have shown that similar indole derivatives can significantly reduce tumor volume when administered at specific dosages. For example, one study reported nearly complete inhibition of tumor growth in models treated with a structurally related compound at a dose of 10 mg/kg .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR to verify indole proton environments (δ 7.2–7.8 ppm) and sulfonamide methyl/methoxy groups (δ 2.3–3.9 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 465.06 (calculated) .

How can structural ambiguities in the sulfonamide moiety be resolved?

Q. Advanced

  • X-ray crystallography : Single-crystal analysis resolves bond angles and confirms sulfonamide geometry (e.g., S–N bond length ~1.63 Å) .
  • 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating indole H-3 protons with adjacent ethyl linker protons .

What assays are recommended for evaluating biological activity, and how should controls be designed?

Q. Basic

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) via fluorometric kits, comparing to celecoxib .

Q. Advanced

  • Mechanistic studies : Employ SPR (surface plasmon resonance) to quantify binding affinity to COX-2 active sites .
  • Selectivity profiling : Test against off-target kinases (e.g., EGFR, VEGFR) using kinase profiling panels .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

  • Orthogonal assays : Validate cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) to rule out false positives .
  • Dose-response analysis : Perform IC₅₀ titrations in triplicate to confirm potency thresholds (e.g., IC₅₀ = 1.2 μM vs. 5.8 μM in conflicting studies) .

What methodologies are used to study pharmacokinetic interactions?

Q. Advanced

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

How can researchers develop analytical methods for detecting metabolites?

Q. Advanced

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile. Detect Phase I metabolites (e.g., demethylation, hydroxylation) .
  • Fragmentation patterns : Compare MS² spectra to synthetic standards for structural assignment .

What structurally analogous compounds show divergent biological activities?

Q. Basic

CompoundStructural VariationActivity
5-Fluoro analogF replaces Br at indole-5Enhanced COX-2 inhibition (IC₅₀ = 0.8 μM)
4-Bromo analogBr at benzenesulfonamide-4Reduced solubility but increased anti-proliferative activity

What in vitro models are suitable for toxicity profiling?

Q. Advanced

  • Hepatotoxicity : Primary hepatocyte cultures (e.g., HepaRG) with ALT/AST release as markers .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

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